3,4-Dibromo-2-fluorobenzyl alcohol
Overview
Description
3,4-Dibromo-2-fluorobenzyl alcohol: is a chemical compound belonging to the class of benzyl alcohols. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with a hydroxyl group. This compound is a white crystalline solid and is commonly used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-fluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method is the bromination of 2-fluorobenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-2-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding benzyl alcohol without bromine substituents.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) are employed under mild conditions.
Major Products:
Oxidation: Formation of 3,4-Dibromo-2-fluorobenzaldehyde or 3,4-Dibromo-2-fluorobenzoic acid.
Reduction: Formation of 2-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
3,4-Dibromo-2-fluorobenzyl alcohol is extensively used in scientific research due to its unique properties and structure. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly in the design of molecules with specific biological activities.
Material Science: The compound is utilized in the preparation of advanced materials, such as polymers and nanomaterials, for various industrial applications.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-fluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents on the benzene ring influence its reactivity and binding affinity to biological molecules. The hydroxyl group allows for hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,4-Difluorobenzyl bromide: This compound has two fluorine atoms and one bromine atom on the benzene ring, differing in the position of the substituents.
3-Bromo-2-fluorobenzyl alcohol: This compound has only one bromine atom and one fluorine atom on the benzene ring.
Uniqueness: 3,4-Dibromo-2-fluorobenzyl alcohol is unique due to the presence of two bromine atoms and one fluorine atom, which confer distinct chemical and physical properties. These substituents enhance its reactivity and make it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
(3,4-dibromo-2-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAUGIHYWXSROM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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